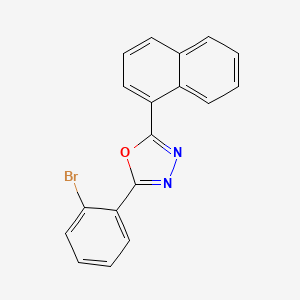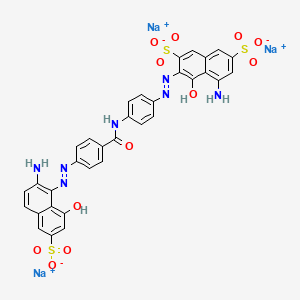
N,N-Dihexyl-4-(pentyloxy)-1-naphthamidine monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dihexyl-4-(pentyloxy)-1-naphthamidine monohydrochloride: is a synthetic organic compound with a complex structure It is characterized by the presence of a naphthalene ring substituted with a pentyloxy group and an amidine group, which is further substituted with two hexyl chains
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dihexyl-4-(pentyloxy)-1-naphthamidine monohydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the naphthalene core: The naphthalene ring is synthesized through a series of reactions starting from simple aromatic compounds.
Introduction of the pentyloxy group: The pentyloxy group is introduced via an etherification reaction, where a pentanol derivative reacts with the naphthalene core in the presence of a strong acid catalyst.
Formation of the amidine group: The amidine group is formed by reacting the naphthalene derivative with a suitable amidine precursor under controlled conditions.
Substitution with hexyl chains: The final step involves the substitution of the amidine group with hexyl chains through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: N,N-Dihexyl-4-(pentyloxy)-1-naphthamidine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced naphthalene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexyl chains or the pentyloxy group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or alcohols in the presence of a strong base like sodium hydride.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
科学的研究の応用
N,N-Dihexyl-4-(pentyloxy)-1-naphthamidine monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of N,N-Dihexyl-4-(pentyloxy)-1-naphthamidine monohydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
類似化合物との比較
N,N-Dihexyl-4-iodobenzamide: Similar in structure but with an iodine atom instead of the pentyloxy group.
N,N-Dihexyl-4-methylbenzamide: Similar but with a methyl group instead of the pentyloxy group.
N,N-Dihexyl-4-nitrobenzamide: Similar but with a nitro group instead of the pentyloxy group.
Uniqueness: N,N-Dihexyl-4-(pentyloxy)-1-naphthamidine monohydrochloride is unique due to the presence of the pentyloxy group and the naphthalene core, which confer specific chemical and physical properties. These structural features make it particularly useful in applications requiring specific interactions with molecular targets or unique material properties.
特性
CAS番号 |
3748-76-3 |
|---|---|
分子式 |
C28H45ClN2O |
分子量 |
461.1 g/mol |
IUPAC名 |
N,N-dihexyl-4-pentoxynaphthalene-1-carboximidamide;hydrochloride |
InChI |
InChI=1S/C28H44N2O.ClH/c1-4-7-10-14-21-30(22-15-11-8-5-2)28(29)26-19-20-27(31-23-16-9-6-3)25-18-13-12-17-24(25)26;/h12-13,17-20,29H,4-11,14-16,21-23H2,1-3H3;1H |
InChIキー |
GPHVNVQNSUTXCY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN(CCCCCC)C(=N)C1=CC=C(C2=CC=CC=C21)OCCCCC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















